2-(1,4-Dimethyl-1H-pyrazol-5-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,4-Dimethyl-1H-pyrazol-5-yl)butanoic acid is an organic compound with a unique structure that includes a pyrazole ring substituted with dimethyl groups and a butanoic acid side chain
Vorbereitungsmethoden
The synthesis of 2-(1,4-Dimethyl-1H-pyrazol-5-yl)butanoic acid typically involves the reaction of 1,4-dimethyl-1H-pyrazole with a suitable butanoic acid derivative under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
2-(1,4-Dimethyl-1H-pyrazol-5-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Condensation: This reaction involves the combination of two molecules with the loss of a small molecule, such as water, and can be facilitated by acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
2-(1,4-Dimethyl-1H-pyrazol-5-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(1,4-Dimethyl-1H-pyrazol-5-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
2-(1,4-Dimethyl-1H-pyrazol-5-yl)butanoic acid can be compared with other similar compounds, such as:
4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid: This compound has a similar structure but differs in the position of the substituents on the pyrazole ring.
2-(1H-pyrazol-5-yl)butanoic acid: This compound lacks the dimethyl groups, which can significantly alter its chemical and biological properties.
4-(2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl)butanoic acid: This compound contains a pyrrole ring instead of a pyrazole ring, leading to different reactivity and applications.
Eigenschaften
Molekularformel |
C9H14N2O2 |
---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
2-(2,4-dimethylpyrazol-3-yl)butanoic acid |
InChI |
InChI=1S/C9H14N2O2/c1-4-7(9(12)13)8-6(2)5-10-11(8)3/h5,7H,4H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
OZOPYOFSUMNLRE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=C(C=NN1C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.